(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified as an amine due to the presence of a primary amine functional group. Its molecular formula is , and it has a molecular weight of approximately 201.19 g/mol. The compound is characterized by a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activity.
The synthesis of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine typically involves two main steps: cyclopropanation and amination.
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may involve scaled-up processes with rigorous quality control measures to meet pharmaceutical standards.
The molecular structure of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine can be represented by its IUPAC name and various structural formulas:
Property | Value |
---|---|
InChI | InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2/t7-,9+/m0/s1 |
InChI Key | BLWIIBGLWOGEQG-IONNQARKSA-N |
Canonical SMILES | C1C(C1N)C2=CC=CC=C2C(F)(F)F |
Isomeric SMILES | C1C@HC2=CC=CC=C2C(F)(F)F |
The stereochemistry indicated by (1R,2S) plays a crucial role in determining the compound's biological activity and interactions with other molecules.
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine can undergo several types of chemical reactions:
Reagents used in these reactions include:
Optimizing reaction conditions such as temperature, solvent type, and pH is essential for achieving desired outcomes in these reactions.
The mechanism of action for (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine primarily revolves around its interaction with biological targets. Research indicates that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancer pathways and epigenetic regulation.
The proposed mechanism involves:
This mechanism highlights the potential of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine in drug discovery and development.
The physical properties of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
State | Solid at room temperature |
Chemical properties include:
These properties make it suitable for various applications in research and industry.
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine has several significant applications:
Utilized in the production of specialty chemicals and pharmaceuticals, contributing to advancements in medicinal chemistry and drug development.
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: